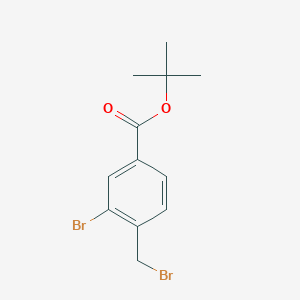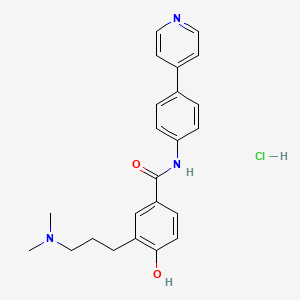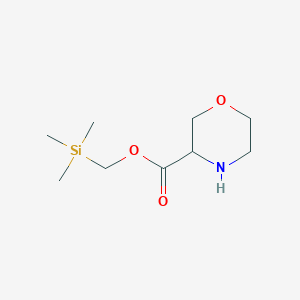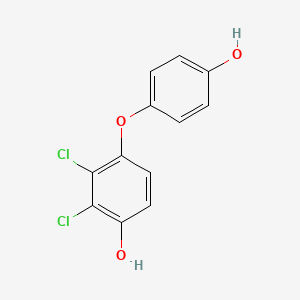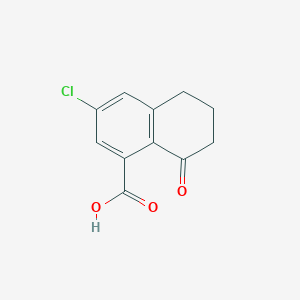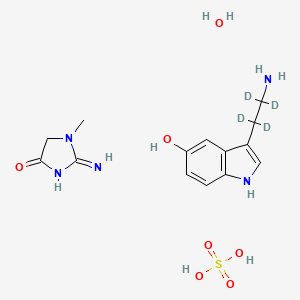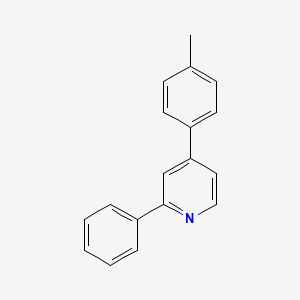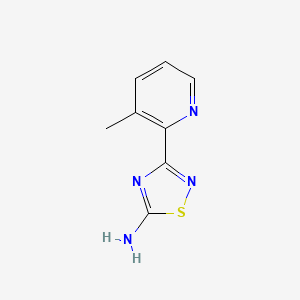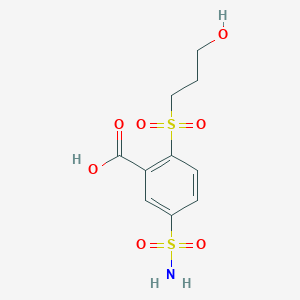
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes both sulfonyl and sulfamoyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a benzoic acid derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl and sulfamoyl groups can be reduced under specific conditions to yield different functional derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-sulfamoylbenzoic acid derivatives, while reduction of the sulfonyl group can produce sulfonamide derivatives.
科学研究应用
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid: shares structural similarities with other sulfonyl and sulfamoyl-containing compounds, such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.
Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13NO7S2 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
2-(3-hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H13NO7S2/c11-20(17,18)7-2-3-9(8(6-7)10(13)14)19(15,16)5-1-4-12/h2-3,6,12H,1,4-5H2,(H,13,14)(H2,11,17,18) |
InChI 键 |
BXAOMTFOZXOBNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)S(=O)(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
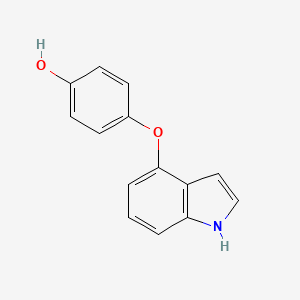
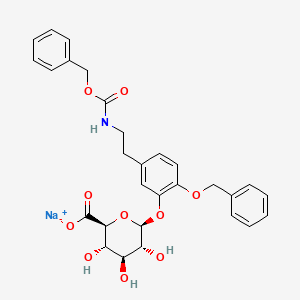
![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)
![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)
